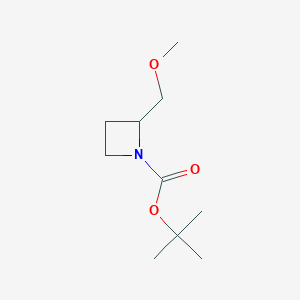

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

Description

Historical Development of Azetidine Chemistry

The azetidine ring system, a saturated four-membered heterocycle containing one nitrogen atom, was first synthesized in the early 20th century. Initial reports focused on its isolation from natural sources, such as the toxic proline analog azetidine-2-carboxylic acid found in Convallaria majalis (lily of the valley). Early synthetic routes to azetidines relied on the reduction of β-lactams (azetidinones) using lithium aluminum hydride or modified hydride reagents, methods that remain relevant today. The inherent ring strain of azetidines—a consequence of their small cyclic structure—posed significant challenges for early chemists, limiting their widespread application until protective group strategies and stereocontrol methodologies advanced.

The introduction of nitrogen-protective groups, such as the tert-butoxycarbonyl (Boc) group, marked a turning point in azetidine chemistry. Developed initially for peptide synthesis, the Boc group’s compatibility with azetidine’s secondary amine enabled chemists to stabilize the ring system during synthetic manipulations. This innovation facilitated the exploration of azetidine derivatives with diverse substitution patterns, laying the groundwork for contemporary research on functionalized azetidines like tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate.

Emergence of 2-Substituted Azetidines in Research

The synthesis of 2-substituted azetidines has garnered attention due to their potential to modulate biological activity through stereoelectronic effects. Unlike their 3-substituted counterparts, which dominate FDA-approved drugs like delafloxacin and azelnidipine, 2-substituted azetidines introduce chirality and conformational rigidity that can enhance target selectivity. For example, the anticoagulant ximelagatran incorporates a chiral 2-arylazetidine motif, underscoring the therapeutic relevance of this substitution pattern.

Recent advances in asymmetric synthesis have addressed longstanding challenges in preparing enantioenriched 2-substituted azetidines. A landmark method involves the use of tert-butanesulfinamide as a chiral auxiliary, enabling the stereoselective construction of azetidines with aryl, vinyl, allyl, and alkyl substituents at the 2-position. This three-step approach begins with the condensation of 3-chloropropanal and tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, achieving diastereoselectivities exceeding 20:1 in some cases. Such methodologies have expanded the accessibility of 2-substituted azetidines, including this compound, for structure-activity relationship studies.

Significance of the N-Boc Protected Azetidine Framework

The tert-butoxycarbonyl (Boc) group plays a pivotal role in azetidine chemistry by mitigating the reactivity of the secondary amine while preserving the ring’s structural integrity. In this compound, the Boc group serves dual purposes: it prevents undesired side reactions at the nitrogen atom during synthetic transformations and provides a handle for subsequent deprotection under mild acidic conditions. This protective strategy is exemplified in the synthesis of related compounds, such as (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester, where the Boc group remains stable during esterification and alkylation steps.

Comparative studies of protective groups highlight the Boc group’s advantages in azetidine functionalization. Unlike carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, the Boc group does not require hydrogenolysis for removal, making it compatible with a broader range of reaction conditions. This compatibility is critical for constructing this compound, where the methoxymethyl substituent’s sensitivity to acidic or basic environments necessitates a protective group that can be cleaved selectively.

Properties

IUPAC Name |

tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVCAPEQIQSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine to protect the nitrogen atom.

Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

Substitution Reactions: The methoxymethyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents like halides or nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution: Various substituted azetidines.

Oxidation: Azetidine oxides.

Reduction: Azetidine amines.

Hydrolysis: Azetidine carboxylic acids.

Chemistry:

Building Block: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids in multi-step synthesis.

Biology and Medicine:

Drug Development: Investigated for its potential as a scaffold in the design of new therapeutic agents.

Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.

Industry:

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and tert-butyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate ()

- Substituents : Hydroxy and methoxymethyl groups at the 3-position.

- Key Differences : The dual substitution at C3 introduces steric hindrance and hydrogen-bonding capability, altering reactivity in nucleophilic substitutions. Synthesized via TFA-mediated deprotection, this compound is acid-sensitive compared to the target molecule’s stability .

Tert-butyl 2-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate ()

- Substituents : Ethoxy-oxoethyl group at the 2-position.

- Key Differences : The ester group increases electrophilicity, making it prone to hydrolysis under acidic/basic conditions. Purified via silica gel chromatography (42% yield), this compound contrasts with the target’s ether-linked methoxymethyl group, which offers superior hydrolytic stability .

Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate ()

- Substituents : Isopropoxy-oxoethylidene group at the 3-position.

- Key Differences : The α,β-unsaturated ester introduces conjugation, enabling Michael addition reactivity. The target’s methoxymethyl lacks this electrophilic site, limiting its utility in cascade reactions but improving storage stability .

Positional Isomerism and Reactivity

Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate ()

- Substituents : Hydroxybutyl (C3) and methoxyphenyl (C2).

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate ()

- Substituents: Amino (C3) and methyl (C2).

- Key Differences: The amino group introduces basicity (pKa ~8–10), enabling pH-dependent solubility. The target’s methoxymethyl, being non-ionizable, offers consistent lipophilicity across physiological pH ranges .

Physicochemical Properties

- Solubility : Methoxymethyl derivatives (target, –2) exhibit moderate solubility in polar aprotic solvents (e.g., acetonitrile) due to ether oxygen H-bond acceptance. Esters () show higher solubility in ethyl acetate but lower in aqueous buffers.

- Stability : Boc-protected azetidines generally decompose above 150°C. The target’s methoxymethyl group lacks labile bonds, enhancing thermal stability compared to ester-containing analogs .

Biological Activity

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 201.26 g/mol, exhibits a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins. The compound's structure allows it to bind to active sites of enzymes, potentially leading to either inhibition or activation of their activities. For instance, preliminary studies suggest that this compound may influence cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.

Key Mechanisms:

- Enzyme Interaction : Binds to active sites, affecting enzyme kinetics.

- Cell Signaling Modulation : Influences pathways such as MAPK/ERK, which are involved in cell growth and differentiation.

- Molecular Stability : Exhibits stability under laboratory conditions but may degrade under extreme environments, influencing long-term biological effects.

Biological Activity

Research indicates that this compound possesses various biological activities, including antimicrobial properties and the potential for use in drug synthesis. The compound's unique azetidine ring structure enhances its reactivity and biological interaction capabilities.

Biological Activities:

- Antimicrobial Properties : Preliminary studies show potential effectiveness against certain bacterial strains.

- Drug Development Precursor : Serves as a building block in synthesizing bioactive compounds .

- Cellular Effects : Influences cellular metabolism and gene expression in various cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity Study :

-

Enzyme Interaction Analysis :

- Research demonstrated that the compound interacts with cytochrome P450 enzymes, impacting drug metabolism pathways. This interaction suggests potential applications in pharmacology as an enzyme modulator.

- Cell Line Studies :

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Biological Applications

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate has shown promise in various biological applications:

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively. Notably, it has been evaluated for:

- Enzyme Inhibition : It has potential as an inhibitor for enzymes involved in metabolic pathways, such as transglutaminases. This inhibition can be significant in conditions like celiac disease, where modulation of enzyme activity is crucial for managing symptoms .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. Modifications to the azetidine structure can enhance this activity significantly.

Anticancer Research

Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. They could modulate apoptotic pathways and influence mitochondrial function in cancer cells, making them candidates for further investigation in cancer therapeutics.

Case Study 1: Inhibition of Transglutaminase Activity

A study focusing on the structure-activity relationship (SAR) of azetidine derivatives found that specific modifications to this compound significantly enhanced selectivity for transglutaminase 2 over other isoenzymes. This selectivity is vital for reducing off-target effects, making it a promising candidate for therapeutic development in diseases associated with transglutaminase activity .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various azetidine derivatives demonstrated promising results against antibiotic-resistant strains. The minimum inhibitory concentrations (MIC) ranged from 1–8 µM, indicating that certain modifications to the azetidine structure could lead to effective antimicrobial agents.

Data Tables

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of transglutaminases |

| Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| Anticancer Potential | Modulates apoptotic pathways |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate to prevent degradation?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Prolonged storage at room temperature should be avoided due to potential decomposition, particularly in the presence of moisture or oxidizing agents . Stability studies on structurally similar azetidine derivatives indicate susceptibility to hydrolysis under acidic/basic conditions; thus, neutral pH environments are preferred .

Q. Which spectroscopic techniques are commonly employed to characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine ring configuration and substituent positions. For example, in related tert-butyl azetidine carboxylates, ¹H NMR resolves methoxymethyl proton signals at δ 3.2–3.5 ppm, while ¹³C NMR identifies the tert-butyl carbonyl carbon at ~155 ppm . Liquid Chromatography-Mass Spectrometry (LC-MS) validates purity and molecular weight, with electrospray ionization (ESI) typically used for non-volatile derivatives .

Q. How should researchers safely handle This compound in the laboratory?

- Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Conduct experiments in a fume hood to avoid inhalation of vapors. Incompatible with strong oxidizers (e.g., peroxides), which may induce exothermic decomposition. Waste disposal must comply with EPA/DOT regulations for organic amines, with incineration as the recommended method .

Advanced Research Questions

Q. How can researchers optimize the diastereoselective synthesis of azetidine derivatives containing methoxymethyl substituents?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during ring-closing steps. For example, tert-butyl (R)-2-formylazetidine-1-carboxylate derivatives are synthesized via Swern oxidation of hydroxymethyl precursors, achieving 42% diastereomeric excess. Separation of diastereomers is achieved using silica gel chromatography with gradients of DCM/EtOAc (9:1 to 1:1) . Reaction temperature control (-20°C to 0°C) minimizes racemization during nucleophilic additions .

Q. What strategies resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. DBU), and leaving groups (e.g., halides vs. tosylates) can clarify discrepancies. For instance, tert-butyl azetidine carboxylates with methoxymethyl groups show reduced reactivity in polar aprotic solvents due to steric hindrance, requiring elevated temperatures (80–100°C) for SN2 reactions . Kinetic studies using ¹H NMR monitoring can track intermediate formation and explain yield variations .

Q. How does the stereochemistry of the azetidine ring influence biological activity in target engagement studies?

- Methodological Answer : Stereochemical configuration (R vs. S) at the 2-position of the azetidine ring significantly impacts binding affinity to biological targets. For example, (R)-configured derivatives of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate exhibit 10-fold higher inhibition of γ-aminobutyric acid transporters (hGAT3) compared to (S)-isomers, as shown in radioligand displacement assays . Molecular docking simulations further correlate enantiopurity with hydrogen-bonding interactions in active sites .

Q. What analytical workflows are recommended for detecting degradation products during long-term stability studies?

- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) coupled with Reverse-Phase HPLC (C18 column, acetonitrile/water gradient) to identify hydrolyzed byproducts (e.g., free azetidine or methoxymethanol). Accelerated stability testing at 40°C/75% RH over 14 days can predict degradation pathways. For tert-butyl-protected analogs, common degradation products include tert-butanol and CO₂, detectable via FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.